Methyl 1H-benzo[d]imidazole-2-carboxylate
Overview
Description
Methyl 1H-benzo[d]imidazole-2-carboxylate is a chemical compound that falls within the class of benzoimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of various methyl esters of benzo[d]imidazole carboxylic acids, including methyl 1H-benzo[d]imidazole-2-carboxylate, has been reported in the literature. For instance, a series of methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds as cancer therapeutics . Additionally, the synthesis of related compounds with different substituents has been described, which can influence the biological activity and physical properties of the molecules .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted to determine the molecular geometry, vibrational frequencies, and chemical shift values of these compounds . The crystal and molecular structures of specific substituted benzo[d]imidazole carboxylates have also been reported, providing insight into their three-dimensional arrangement and potential intermolecular interactions .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the imidazole nitrogen atoms and the carboxylate group. For example, the ambidentate properties of substituted imidazoles have been explored, demonstrating the directionality of alkylation reactions at specific nitrogen atoms . Additionally, benzo[d]imidazole compounds have been used as ligands in the synthesis of coordination polymers, indicating their ability to form metal-ligand bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting points, and fluorescent properties, which have been studied for various benzo[d]imidazole complexes . Theoretical calculations have also been employed to examine the energetic behavior of these compounds in different solvent media and to investigate their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties .
Scientific Research Applications
Crystal and Molecular Structures
Methyl 1H-benzo[d]imidazole-2-carboxylate has been studied for its crystal and molecular structures. A variant, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was investigated as a side product in the synthesis of an antitubercular agent. This study contributes to understanding the structural aspects of such compounds (Richter et al., 2023).
Antimicrobial and Antitubercular Properties
Research on hybrid molecules containing benzimidazole-oxadiazole reveals promising antimicrobial properties. One study synthesized novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids as potential antimicrobial agents. These compounds exhibited potent anti-tubercular activity and were non-toxic at higher concentrations, making them strong candidates for antimicrobial applications (Shruthi et al., 2016).
Anticancer Research
In cancer research, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have shown potential. A study involving these compounds reported significant activity against various human tumor cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).
Corrosion Inhibition
The derivatives of benzimidazole, including 1H-benzo[d]imidazole variants, have been explored for corrosion inhibition properties. A study on these compounds as corrosion inhibitors for mild steel in sulphuric acid highlighted their effectiveness in forming a protective layer, indicating their utility in industrial applications (Ammal et al., 2018).
Photoluminescence Properties
Research on zinc(II) mononuclear complexes involving1-methyl-1H-benzo[d]imidazole-2-carbaldehyde demonstrated unique photoluminescence properties. The study found that the structural differences in these complexes, induced by terminal anions, affected their photoluminescence, offering insights for applications in materials science and lighting technologies (Li et al., 2019).
Synthesis and Drug Development
The compound has been instrumental in the synthesis of various other compounds with potential pharmaceutical applications. For instance, a study on the synthesis of functionalized benzimidazoimidazoles via oxidative aminocarbonylation-heterocyclization approach sheds light on novel methods for drug development (Veltri et al., 2018).
Antioxidant and Antimicrobial Activities
Further extending its applications, derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for antioxidant and antimicrobial activities. These compounds showed promising results, indicating their potential in the development of new therapeutic agents (Bassyouni et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWDNDGBVKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341891 | |
Record name | Methyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
5805-53-8 | |
Record name | Methyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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